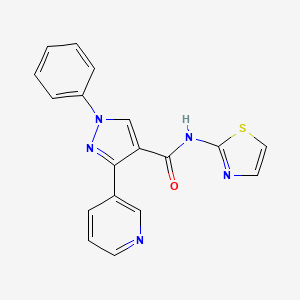
N-(3-chlorophenyl)-N'-cyclooctylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-cyclooctylurea, also known as CPPU, is a plant growth regulator that belongs to the family of substituted ureas. CPPU is a synthetic compound that has been widely used in agriculture to enhance the quality and yield of fruits and vegetables. CPPU has also been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
作用机制
N-(3-chlorophenyl)-N'-cyclooctylurea acts as a cytokinin-like compound that promotes cell division and differentiation in plants and animals. N-(3-chlorophenyl)-N'-cyclooctylurea stimulates the activity of cyclin-dependent kinases (CDKs) and promotes the expression of genes involved in cell cycle regulation. N-(3-chlorophenyl)-N'-cyclooctylurea also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
生化和生理效应
N-(3-chlorophenyl)-N'-cyclooctylurea has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, N-(3-chlorophenyl)-N'-cyclooctylurea promotes cell division, increases fruit size and yield, and delays fruit ripening. In animals, N-(3-chlorophenyl)-N'-cyclooctylurea has been shown to stimulate bone formation, enhance muscle growth, and improve fertility. N-(3-chlorophenyl)-N'-cyclooctylurea has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
N-(3-chlorophenyl)-N'-cyclooctylurea has several advantages for lab experiments, including its stability, solubility, and specificity. N-(3-chlorophenyl)-N'-cyclooctylurea is stable under a wide range of conditions and can be easily dissolved in water or organic solvents. N-(3-chlorophenyl)-N'-cyclooctylurea is also highly specific and does not affect other cellular processes. However, N-(3-chlorophenyl)-N'-cyclooctylurea has some limitations, including its high cost, potential toxicity, and limited availability. N-(3-chlorophenyl)-N'-cyclooctylurea is also a synthetic compound, which may limit its use in some research applications.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-N'-cyclooctylurea, including its potential applications in agriculture, medicine, and biotechnology. In agriculture, N-(3-chlorophenyl)-N'-cyclooctylurea could be used to enhance the quality and yield of a wide range of crops, including fruits, vegetables, and ornamental plants. In medicine, N-(3-chlorophenyl)-N'-cyclooctylurea could be investigated for its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and bone disorders. In biotechnology, N-(3-chlorophenyl)-N'-cyclooctylurea could be used to develop new plant varieties with improved yield, quality, and resistance to environmental stress. Overall, N-(3-chlorophenyl)-N'-cyclooctylurea is a promising compound with a wide range of potential applications in scientific research.
合成方法
N-(3-chlorophenyl)-N'-cyclooctylurea can be synthesized by reacting 3-chloroaniline with cyclooctylisocyanate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(3-chlorophenyl)-N'-cyclooctylurea in its pure form. The synthesis of N-(3-chlorophenyl)-N'-cyclooctylurea is a complex process that requires careful handling of chemicals and precise control of reaction conditions.
科学研究应用
N-(3-chlorophenyl)-N'-cyclooctylurea has been used in various scientific research applications, including plant physiology, cell biology, and cancer research. In plant physiology, N-(3-chlorophenyl)-N'-cyclooctylurea has been shown to promote cell division, increase fruit size and yield, and delay fruit ripening. In cell biology, N-(3-chlorophenyl)-N'-cyclooctylurea has been used to induce cell proliferation and differentiation, and to study the mechanism of action of cytokinins. In cancer research, N-(3-chlorophenyl)-N'-cyclooctylurea has been investigated for its potential as an anticancer agent due to its ability to inhibit cell growth and induce apoptosis.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-cyclooctylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-12-7-6-10-14(11-12)18-15(19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIURPCMSJGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-cyclooctylurea | |
CAS RN |
392708-82-6 |
Source


|
| Record name | N-(3-CHLOROPHENYL)-N'-CYCLOOCTYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)


![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)




![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B5756392.png)